Mechanism of Action: Ara-UMP Induces Long Polymerase Pauses, Not Chain Termination, Differentiating It from Remdesivir and Molnupiravir
Unlike chain-terminating nucleotide analogs (e.g., Remdesivir) or mutagenic analogs (e.g., Molnupiravir), the incorporation of ara-UMP into RNA by SARS-CoV-2 RNA-dependent RNA polymerase induces a distinct, long-lived pausing state that does not lead to termination [1]. This is a qualitative difference in mechanism. Quantitatively, this is demonstrated by dwell-time analysis in single-molecule magnetic tweezers experiments, where ara-UMP incorporation results in significantly prolonged dwell times compared to natural NMPs, indicating a kinetic barrier to subsequent nucleotide addition [1].
| Evidence Dimension | Polymerase Elongation Kinetics |
|---|---|
| Target Compound Data | Induces long, non-terminating polymerase pauses upon incorporation into RNA |
| Comparator Or Baseline | Natural UTP (Uridine triphosphate): Rapid, processive elongation |
| Quantified Difference | Qualitative difference: Pausing vs. Processive elongation; Remdesivir induces delayed chain termination, Molnupiravir induces lethal mutagenesis |
| Conditions | SARS-CoV-2 nsp12 (RdRp) polymerase complex; Magnetic tweezers single-molecule assay |
Why This Matters
This distinct pausing mechanism offers a novel mode of viral inhibition, making ara-UMP a valuable tool for studying polymerase dynamics and a scaffold for next-generation antivirals with a unique resistance profile.
- [1] Xiao, Z., Das, A., Jain, A., Anderson, T. K., Cameron, C. E., Arnold, J. J., Dulin, D., & Kirchdoerfer, R. N. (2025). The 2'-endo conformation of arabinose-CTP and arabinose-UTP inhibit viral polymerases by inducing long pauses. bioRxiv, 2025.08.26.672356. View Source
